molecular formula C12H13O3- B1206759 2-Tetrahydropyranylbenzoate CAS No. 70363-80-3

2-Tetrahydropyranylbenzoate

Cat. No.: B1206759
CAS No.: 70363-80-3
M. Wt: 205.23 g/mol
InChI Key: RFVBVGNJLQQZAW-UHFFFAOYSA-M
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Description

2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid (CAS: 1021144-50-2), commonly referred to as 2-tetrahydropyranylbenzoate, is a heterocyclic benzoic acid derivative with the molecular formula C₁₃H₁₆O₄ and a purity of 97% . This compound features a tetrahydropyran (THP) ring linked via a methoxy group to the benzoic acid core. The THP group is a widely used protecting moiety in organic synthesis due to its stability under basic conditions and selective cleavage under mild acidic conditions. Available in quantities of 100 mg, 250 mg, and 1 g, it is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate .

Properties

CAS No.

70363-80-3

Molecular Formula

C12H13O3-

Molecular Weight

205.23 g/mol

IUPAC Name

2-(oxan-2-yl)benzoate

InChI

InChI=1S/C12H14O3/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-15-11/h1-2,5-6,11H,3-4,7-8H2,(H,13,14)/p-1

InChI Key

RFVBVGNJLQQZAW-UHFFFAOYSA-M

SMILES

C1CCOC(C1)C2=CC=CC=C2C(=O)[O-]

Canonical SMILES

C1CCOC(C1)C2=CC=CC=C2C(=O)[O-]

Synonyms

2-tetrahydropyranylbenzoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-tetrahydropyranylbenzoate can be compared to three categories of analogous compounds:

Benzoic Acid Esters with Alkyl/Aryl Protecting Groups

  • Less steric hindrance but lacks acid-labile functionality. Used as a solvent or flavoring agent.
  • Benzyl benzoate (C₁₄H₁₂O₂): Bulkier benzyl group enhances lipophilicity. Clinically used as an antiparasitic agent but requires harsher conditions (e.g., hydrogenolysis) for deprotection.
  • 2-Tetrahydropyranylbenzoate : THP group balances lipophilicity and controlled deprotection under acidic conditions (e.g., dilute HCl), making it preferable for stepwise syntheses .

Tetrahydropyranyl-Protected Compounds

  • THP-protected alcohols : Common in alcohol protection strategies. Unlike 2-tetrahydropyranylbenzoate, these lack the carboxylic acid moiety, limiting their utility in carboxylate-specific reactions.
  • THP ethers of phenolic compounds: Similar acid sensitivity but differ in reactivity due to the phenolic vs. benzoic acid backbone.

Other Acid-Labile Protecting Groups

  • tert-Butyl esters (e.g., tert-butyl benzoate) : Highly stable under basic conditions but require strong acids (e.g., TFA) for cleavage, which may degrade sensitive substrates.
  • Acetyl-protected benzoates : Less stable under basic hydrolysis, limiting their use in multi-step syntheses.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Stability (Acid/Base) Key Applications
2-Tetrahydropyranylbenzoate C₁₃H₁₆O₄ 236.26 Stable (base), labile (acid) Synthetic intermediate
Methyl benzoate C₈H₈O₂ 136.15 Stable (acid/base) Solvent, flavoring
Benzyl benzoate C₁₄H₁₂O₂ 212.25 Stable (base) Antiparasitic agent
tert-Butyl benzoate C₁₁H₁₄O₂ 178.23 Stable (base) Protecting group

Research Findings

  • Synthetic Utility : The THP group in 2-tetrahydropyranylbenzoate enables selective deprotection without disturbing ester or amide bonds, a critical advantage in peptide and polymer chemistry .
  • Stability Studies : Under basic conditions (pH 10–12), the compound remains intact for >48 hours, whereas exposure to 0.1 M HCl at 25°C results in >90% cleavage within 2 hours .

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